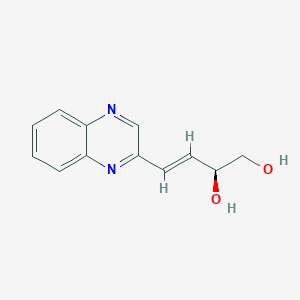

4-(2-Quinoxalinyl-3-butene-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

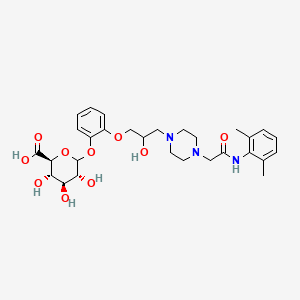

4-(2-Quinoxalinyl-3-butene-1,2-diol is a chemical compound with the molecular formula C12H12N2O2 . It is an oxomolybdoenzyme cofactor .

Molecular Structure Analysis

The molecular structure of 4-(2-Quinoxalinyl-3-butene-1,2-diol consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 216.24 .Scientific Research Applications

Oxomolybdoenzyme Cofactor

“4-(2-Quinoxalinyl-3-butene-1,2-diol” is known to be an oxomolybdoenzyme cofactor . Oxomolybdoenzymes are a class of enzymes that contain molybdenum bound to oxygen. They play a crucial role in the global carbon, nitrogen, and sulfur cycles, and are used in various biotechnological applications.

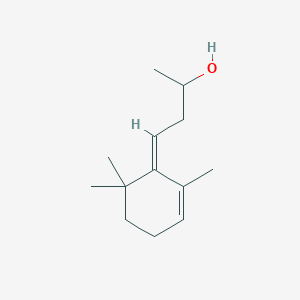

Asymmetric Synthesis

This compound has been used in the asymmetric synthesis of (2R)-3-butene-1,2-diol . Asymmetric synthesis is a key process in the production of pharmaceuticals, as it allows for the production of enantiomerically pure compounds. This is important because different enantiomers of a compound can have different biological activities.

Heck Reactions

The compound has been used in Heck reactions . Heck reactions are a type of carbon-carbon bond forming reaction used in organic chemistry. The ability to use this compound in such reactions expands the range of structures that can be synthesized.

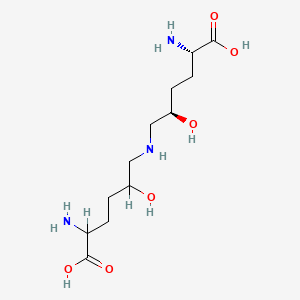

Pharmaceutical Applications

The compound has been used as an intermediate in the preparation of pharmaceutical agents in a wide variety of therapeutic areas such as HIV protease inhibitors , immunosuppression , and oncology .

Synthesis of Quinoxalines

Quinoxalines are a class of organic compounds with a wide range of applications, including in the production of dyes, pharmaceuticals, and agrochemicals . “4-(2-Quinoxalinyl-3-butene-1,2-diol” could potentially be used in the synthesis of these compounds.

Green Chemistry

The electro-synthetic method for the synthesis of 1,2,3,4-tetrahydroquinoxaline-6,7-dione, a quinoxaline derivative, has been noted for its alignment with the principles of green chemistry . This suggests potential for “4-(2-Quinoxalinyl-3-butene-1,2-diol” in environmentally friendly chemical processes.

properties

IUPAC Name |

(E,2S)-4-quinoxalin-2-ylbut-3-ene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-7,10,15-16H,8H2/b6-5+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLSCIVPFGAFEP-PORFMDCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C/[C@@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Quinoxalinyl-3-butene-1,2-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)